5-Methoxy-1-methyl-1H-indole-2-carbaldehyde CAS 144265-42-9 properties
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde CAS 144265-42-9 properties
An In-depth Technical Guide to 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (CAS 144265-42-9)
Introduction
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a synthetic heterocyclic compound built upon the privileged indole scaffold. The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. This particular derivative, featuring a methoxy group at the 5-position, an N-methylation, and a formyl group at the 2-position, possesses a unique electronic and steric profile that makes it a valuable intermediate for organic synthesis and a potential scaffold for biologically active molecules.
This guide provides a comprehensive technical overview of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde, including its physicochemical properties, a detailed, field-proven synthetic protocol, spectral analysis, and an exploration of its reactivity and potential applications in drug discovery.
Physicochemical Properties
The key physicochemical properties of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde are summarized in the table below. It is important to note that while fundamental properties like molecular weight are established, experimental data for properties such as melting point and solubility are not widely published. The provided solubility information is therefore predicted based on the structure's polarity and analogy to similar compounds.
| Property | Value | Source(s) |
| CAS Number | 144265-42-9 | [4] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |
| Molecular Weight | 189.21 g/mol | [2][4] |
| Physical Form | Solid | [2] |
| Melting Point | Data not available | |
| Purity | Typically ≥95-98% (Commercial) | [1][4] |
| Solubility (Predicted) | Soluble in Dichloromethane, Chloroform, Ethyl Acetate, THF, DMF; Sparingly soluble in Methanol, Ethanol; Insoluble in water. | |
| Topological Polar Surface Area (TPSA) | 31.23 Ų | [4] |
| logP (Predicted) | 1.9994 | [4] |
Synthesis and Mechanistic Insights
The regioselective synthesis of indole-2-carbaldehydes, particularly in the presence of an N-substituent, requires careful methodological consideration to avoid the more electronically favored formylation at the C3 position. The most robust and regioselective strategy for preparing 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is through Directed ortho-Metalation (DoM) .
Recommended Synthetic Protocol: Directed ortho-Metalation
This method leverages the N-methyl group as a Directed Metalation Group (DMG). The DMG coordinates to the lithium atom of an organolithium base, directing deprotonation to the adjacent C2 position with high selectivity. The resulting C2-lithiated indole is then trapped with an appropriate formylating agent, such as N,N-dimethylformamide (DMF).
Caption: Proposed synthetic workflow via Directed ortho-Metalation.
Step-by-Step Methodology:
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the starting material, 5-methoxy-1-methyl-1H-indole (1.0 eq).
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Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
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Causality: THF is the preferred solvent due to its ability to deaggregate the organolithium base. TMEDA acts as a chelating agent, sequestering the lithium cation and further increasing the basicity and kinetic rate of deprotonation[5].
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-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
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Self-Validation: The formation of the lithiated species is often accompanied by a color change. The reaction can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C2 position.
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Formylation: Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
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Causality: The highly nucleophilic C2-lithiated indole attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable until aqueous workup.
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Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound.
Alternative Synthetic Routes
While DoM is preferred, other methods have been used for the synthesis of indole-2-carbaldehydes[6]:
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Oxidation of 2-Hydroxymethylindole: This two-step approach involves the reduction of the corresponding ester (ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate) with a reducing agent like LiAlH₄ to the alcohol, followed by oxidation with an oxidant such as manganese dioxide (MnO₂)[6]. This route is longer but avoids the use of pyrophoric organolithium reagents.
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McFadyen-Stevens Reaction: This method involves the conversion of a carboxylic acid ester to a hydrazide, then to a tosylhydrazide, which is subsequently decomposed under basic conditions to yield the aldehyde[3]. This multi-step sequence is generally lower yielding and less common in modern synthesis.
Spectral Analysis (Predicted)
No experimentally-derived spectra for 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde are readily available in the peer-reviewed literature. However, a detailed analysis of its structural analogues allows for reliable prediction of its key spectral features.
Caption: Structure of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.
| Spectral Data | Predicted Features and Rationale |
| ¹H NMR | ~9.8-10.0 ppm (s, 1H): Aldehyde proton (-CHO). Expected to be a sharp singlet, highly deshielded. ~7.3-7.5 ppm (m, 2H): Aromatic protons H4 and H6. Their exact shifts will be influenced by the methoxy group. ~7.1-7.2 ppm (s, 1H): Indole C3-H proton. Appears as a singlet adjacent to the formyl-substituted C2. ~6.9-7.0 ppm (dd, 1H): Aromatic proton H7. ~4.0-4.1 ppm (s, 3H): N-methyl protons (N-CH₃). ~3.8-3.9 ppm (s, 3H): Methoxy protons (O-CH₃). |
| ¹³C NMR | ~182-185 ppm: Aldehyde carbonyl carbon (C=O). ~156-158 ppm: C5 (aromatic carbon attached to OMe). ~138-140 ppm: C7a (indole ring fusion carbon). ~135-137 ppm: C2 (carbon bearing the aldehyde). ~125-130 ppm: C3a (indole ring fusion carbon). ~112-125 ppm: Remaining aromatic carbons (C4, C6, C7). ~102-105 ppm: C3. ~55-56 ppm: Methoxy carbon (O-CH₃). ~32-34 ppm: N-methyl carbon (N-CH₃). |
| IR Spectroscopy | ~2820 & 2720 cm⁻¹: C-H stretch of the aldehyde (Fermi resonance doublet). ~1670-1690 cm⁻¹: Strong C=O stretch of the conjugated aldehyde. ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic and indole rings. ~1250-1200 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether (methoxy group). ~1050-1000 cm⁻¹: Symmetric C-O-C stretch. |
| Mass Spectrometry | [M]⁺• = 189.0790: The molecular ion peak for C₁₁H₁₁NO₂. Major Fragments: Expect loss of CO (m/z 161), and potentially subsequent loss of the N-methyl group (m/z 146). |
Reactivity and Synthetic Utility
The synthetic utility of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde stems from the reactivity of its two primary functional components: the aldehyde group and the indole nucleus.
Caption: Common reactions of the indole-2-carbaldehyde scaffold.
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Aldehyde Chemistry: The formyl group is a versatile handle for a wide range of transformations. It readily undergoes nucleophilic addition and condensation reactions.
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Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) provides access to a diverse library of C2-aminomethyl indoles. This is a cornerstone reaction for generating potential drug candidates.
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Wittig Reaction: Condensation with phosphorus ylides allows for the extension of the side chain to form C2-vinyl indoles, which can be further functionalized.
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Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding indole-2-carboxylic acid using reagents like silver oxide (Ag₂O) or pyridinium dichromate (PDC), or reduced to the 2-hydroxymethylindole with sodium borohydride (NaBH₄).
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Indole Nucleus: While the C2 and N1 positions are substituted, the C3 position and the benzene ring remain available for further functionalization, such as electrophilic aromatic substitution, although the electron-withdrawing nature of the C2-formyl group will deactivate the ring to some extent.
Potential Applications in Drug Development
The indole scaffold is a well-established pharmacophore for targeting G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.
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Dopamine Receptor Agonists/Modulators: As noted, there are commercial indications that this compound may have activity at the dopamine D2 receptor[1]. Many potent D2 and D3 receptor ligands feature an indole or related heterocyclic core connected via a linker to a piperazine or similar amine-containing moiety[7]. 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde serves as an ideal starting point for synthesizing such molecules via reductive amination, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
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Scaffold for CNS-Active Agents: The methoxy group can increase lipophilicity and facilitate blood-brain barrier penetration. The N-methyl group prevents the formation of N-H hydrogen bonds, which can also influence pharmacokinetic properties. These structural features make the compound an attractive building block for novel central nervous system (CNS) agents.
Caption: Role as a scaffold in drug discovery.
Safety and Handling
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Hazard Classification: According to supplier safety data, this compound is classified as causing serious eye damage (H318) and is associated with the GHS05 (corrosion) pictogram[2].
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Precautionary Statements: Standard precautions include avoiding contact with eyes, skin, and clothing (P280) and implementing proper first aid measures in case of exposure (P305 + P351 + P338)[2].
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Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents[4].
References
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Dambal, S. B. & Siddappa, S. Synthesis of some indole-2-carbaldehydes. Der Pharma Chemica, 7(10), 309-319 (2015). [Link]
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Kopinathan, A., et al. Subtle Modifications to the Indole-2-carboxamide Motif... Yield Dramatic Changes in Pharmacological Activity at the Dopamine D2 Receptor. Journal of Medicinal Chemistry, 62(1), 371-377 (2019). [Link]
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Bhat, G. A., & Siddappa, S. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic, 178-181 (1971). [Link]
- Snieckus, V. Directed ortho metalation. Toluene- and tetralin-derived carbanions. Site-selective syntheses of condensed aromatics. Chemical Reviews, 90(6), 879-933 (1990).
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Elek, B., et al. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(3), e2000301 (2021). [Link]
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Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
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Directed ortho Metalation (DoM). Organic Chemistry Portal. [Link]
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Gribble, G. W. Metalation of Indole. In Topics in Heterocyclic Chemistry, Vol. 23 (pp. 1-136). Springer, Berlin, Heidelberg (2010). [Link]
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Formylation. Organic Syntheses. [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. Organic Chemistry. Oxford University Press (2012).
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Directed ortho metalation. Wikipedia. [Link]
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